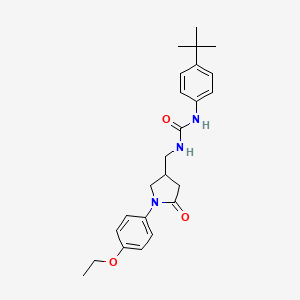

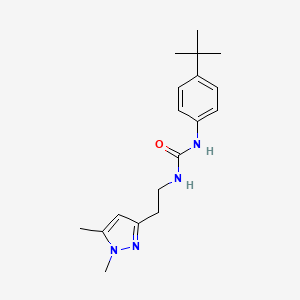

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that is responsible for producing antibodies. TAK-659 is being investigated as a potential treatment for various types of cancer and autoimmune diseases.

Aplicaciones Científicas De Investigación

Inhibitors of MAP Kinase p38α : A study by Getlik et al. (2012) discussed the synthesis and biological evaluation of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). This compound showed promise in inhibiting p38α activity and mediated phosphorylation in HeLa cells.

Lithiation in Organic Synthesis : Research by Smith et al. (2013) explored the directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showing the compound's role in organic synthesis through lithiation and substitution reactions.

Hydrogel Formation : Lloyd and Steed (2011) examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea for forming hydrogels in various acids. This study highlighted the compound's ability to influence the physical properties of gels, including their rheology and morphology.

Study of Molecular Association : Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, revealing insights into hydrogen bonding and complex formation in urea derivatives.

Antibacterial Compounds Synthesis : A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including variants of urea, for potential use as antibacterial agents.

Synthesis of Anticancer Agents : Research by Gaudreault et al. (1988) involved synthesizing 1-Aryl-3-(2-chloroethyl) ureas and examining their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents.

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O/c1-13-12-16(21-22(13)5)10-11-19-17(23)20-15-8-6-14(7-9-15)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXONLEPCKUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)

![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)